Tetraethylammonium fluoride dihydrate Tetraethylammonium fluoride dihydrate
Brand Name: Vulcanchem
CAS No.: 63123-01-3
VCID: VC21070609
InChI: InChI=1S/C8H20N.FH.2H2O/c1-5-9(6-2,7-3)8-4;;;/h5-8H2,1-4H3;1H;2*1H2/q+1;;;/p-1
SMILES: CC[N+](CC)(CC)CC.O.O.[F-]
Molecular Formula: C8H24FNO2
Molecular Weight: 185.28 g/mol

Tetraethylammonium fluoride dihydrate

CAS No.: 63123-01-3

Cat. No.: VC21070609

Molecular Formula: C8H24FNO2

Molecular Weight: 185.28 g/mol

* For research use only. Not for human or veterinary use.

Tetraethylammonium fluoride dihydrate - 63123-01-3

Specification

CAS No. 63123-01-3
Molecular Formula C8H24FNO2
Molecular Weight 185.28 g/mol
IUPAC Name tetraethylazanium;fluoride;dihydrate
Standard InChI InChI=1S/C8H20N.FH.2H2O/c1-5-9(6-2,7-3)8-4;;;/h5-8H2,1-4H3;1H;2*1H2/q+1;;;/p-1
Standard InChI Key HRTKQUHFGZFPPF-UHFFFAOYSA-M
SMILES CC[N+](CC)(CC)CC.O.O.[F-]
Canonical SMILES CC[N+](CC)(CC)CC.O.O.[F-]

Introduction

Basic Information and Chemical Identity

Tetraethylammonium fluoride dihydrate is an ionic compound consisting of tetraethylammonium cation and fluoride anion with two water molecules. The compound is characterized by the following key identifiers:

ParameterValue
Chemical FormulaC₈H₂₄FNO₂
Molecular Weight185.28 g/mol
CAS Number63123-01-3
EINECS628-363-6
SynonymsTetraethylammonium fluoride dihydrate, Tetraethylazanium fluoride dihydrate
Storage Temperature2-8°C

The compound is classified as a quaternary ammonium salt, which gives it distinctive properties that are valuable for various chemical applications . Its systematic structure includes a central nitrogen atom bonded to four ethyl groups, creating a positively charged cation that pairs with the negatively charged fluoride anion, with the entire structure stabilized by two water molecules through hydrogen bonding.

Physical and Chemical Properties

Physical Properties

Tetraethylammonium fluoride dihydrate appears as white to beige crystals or a crystalline solid with hygroscopic properties . Key physical properties include:

PropertyCharacteristic
AppearanceWhite to beige crystals or crystalline solid
SolubilitySoluble in water, various organic solvents
SensitivityHygroscopic, air sensitive
Storage Requirements2-8°C in airtight containers
State at Room TemperatureSolid
Water ContentTwo water molecules per formula unit

The compound's solubility in both water and organic solvents is fundamental to its function as a phase-transfer catalyst, allowing it to operate at the interface between aqueous and organic phases .

Synthesis and Production

The synthesis of tetraethylammonium fluoride dihydrate can be achieved through several methods, primarily involving the reaction of tetraethylammonium chloride with a fluoride source. The general reaction involves an exchange process where the chloride anion is replaced by fluoride while maintaining the tetraethylammonium cation structure.

One common synthetic route involves:

  • Preparation of tetraethylammonium hydroxide

  • Reaction with hydrofluoric acid

  • Controlled crystallization to obtain the dihydrate form

Industrial production typically employs similar strategies but scaled up with appropriate safety measures for handling hydrofluoric acid. The production process requires careful control of reaction conditions to ensure high purity and yield, with specific attention to preventing moisture contamination beyond the desired dihydrate form.

Mechanism of Action

Tetraethylammonium fluoride dihydrate operates primarily as a phase-transfer catalyst, with a mechanism that involves several key steps:

  • The tetraethylammonium cation, due to its lipophilic nature, forms an ion pair with the fluoride anion

  • This ion pair can partition between aqueous and organic phases

  • The compound forms a complex with the fluoride anion, allowing it to be transported across the phase boundary

  • In the organic phase, the fluoride ion becomes available as a nucleophile for organic reactions

  • After reaction, the tetraethylammonium cation can return to the aqueous phase to repeat the cycle

Applications in Chemistry

Organic Synthesis

Tetraethylammonium fluoride dihydrate serves as a versatile reagent in organic chemistry, particularly in the synthesis of fluorinated organic compounds. Its primary applications include:

  • Fluorination of organic substrates under mild conditions

  • Deprotection of silyl ether functional groups

  • Nucleophilic substitution reactions involving the fluoride anion

  • Synthesis of organofluorine compounds for pharmaceuticals and agrochemicals

The compound's ability to provide a controlled source of fluoride ions makes it particularly valuable in pharmaceutical research, where fluorine incorporation can enhance drug properties such as metabolic stability and lipophilicity .

Catalytic Applications

As a catalyst, tetraethylammonium fluoride dihydrate facilitates several important reaction types:

Reaction TypeRole of Tetraethylammonium Fluoride Dihydrate
OxidationCatalyst for oxidation reactions of fluorene
MethylationCatalyst for methylation reactions
DeuterationFacilitates deuterium incorporation
Si-C Bond CleavageReagent for cleaving silicon-carbon bonds

These catalytic properties make it an important tool for researchers developing new synthetic methodologies and preparing novel compounds with specific functional characteristics .

Phase Transfer Catalysis

The compound's effectiveness as a phase-transfer catalyst stems from its unique structural features that allow it to transport the fluoride anion between aqueous and organic phases. This capability overcomes solubility barriers in heterogeneous reaction systems, enabling reactions to proceed more efficiently and under milder conditions than would otherwise be possible .

In phase-transfer catalysis applications, tetraethylammonium fluoride dihydrate facilitates:

  • Transfer of fluoride ions from aqueous to organic phases

  • Enhancement of reaction rates in biphasic systems

  • Improved selectivity in fluorination reactions

  • Efficient use of fluoride sources in organic synthesis

Material Science Applications

In material science, tetraethylammonium fluoride dihydrate contributes to the development of advanced materials through:

  • Synthesis of fluorinated polymers with enhanced chemical resistance and thermal stability

  • Preparation of nanomaterials with specific surface properties

  • Development of materials for specialized applications where fluorine incorporation provides performance advantages

These applications leverage the compound's ability to introduce fluorine atoms in a controlled manner, resulting in materials with unique properties for demanding applications.

Electrochemistry Applications

In electrochemistry, tetraethylammonium fluoride dihydrate is utilized as:

  • An electrolyte component in lithium-ion batteries to enhance conductivity and performance

  • A reagent in the development of ion-selective electrodes

  • A supporting electrolyte in electrochemical studies

Its ionic nature and solubility characteristics make it suitable for these electrochemical applications, where controlled ion transport is essential.

Safety ParameterDetails
Hazard CodeXn (Harmful)
Risk Statements20/21/22-36/37/38 (Harmful by inhalation, in contact with skin and if swallowed; Irritating to eyes, respiratory system and skin)
Safety Statements26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing)
WGK Germany3 (Severe water hazard)
IncompatibilitiesStrong oxidizing agents and strong bases
StorageKeep in tightly closed containers at 2-8°C
HandlingUse in well-ventilated areas with appropriate personal protective equipment

The compound's hygroscopic nature necessitates storage in airtight containers, and its sensitivity to air requires handling under appropriate conditions to maintain its integrity and purity .

SupplierPurityPackage Sizes
Thermo Scientific97%5g, 25g, 100g
Santa Cruz Biotechnology95%+5g
Other Chemical Suppliers97-98%Various sizes from 5g to larger quantities

The pricing typically ranges from approximately $35 for small quantities (5g) to several hundred dollars for larger amounts, reflecting the specialized nature of the compound and its controlled production requirements .

Recent Research and Developments

Recent research involving tetraethylammonium fluoride dihydrate has focused on:

  • Development of novel synthetic methodologies that utilize its phase-transfer capabilities

  • Applications in green chemistry, where its ability to facilitate reactions under milder conditions contributes to more environmentally friendly processes

  • Specialized applications in pharmaceutical synthesis, particularly for the production of fluorinated drug candidates

  • Comparison with related compounds such as tetramethylammonium fluoride for specific reaction types

A notable research development involves the use of quaternary ammonium fluorides, including tetraethylammonium fluoride dihydrate, in nucleophilic aromatic substitution (SNAr) fluorination reactions. For example, researchers have investigated its application in the fluorination of chlorothiazoles, demonstrating its utility in pharmaceutical intermediate synthesis .

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